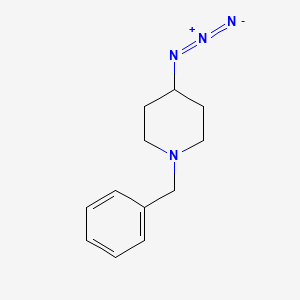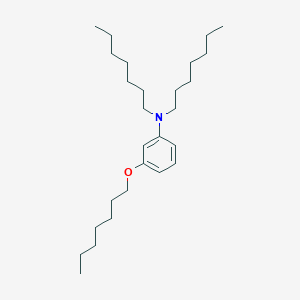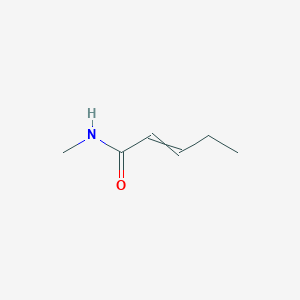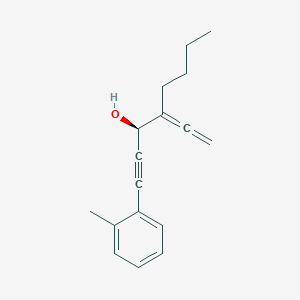![molecular formula C12H17FN2OS B14215620 Thiourea, [3-fluoro-4-(pentyloxy)phenyl]- CAS No. 832098-83-6](/img/structure/B14215620.png)
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . This particular compound features a 3-fluoro-4-(pentyloxy)phenyl group attached to the thiourea moiety, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-4-(pentyloxy)aniline with thiocarbonyldiimidazole (TCDI) under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane at room temperature, yielding the desired thiourea derivative .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfinyl and sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or proteins, leading to its antibacterial or anticancer effects. Molecular docking studies have shown that thiourea derivatives can bind to active sites of enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, can be compared with other thiourea derivatives, such as:
1-(2-fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea: Known for its strong inhibitory effect on Gram-positive pathogens.
Phenethylthiazoylthiourea (PETT) derivatives: Potent inhibitors of HIV type 1.
1-[4-(perfluorooctyl)phenyl]-3-phenyl thiourea: Used as a catalyst in organic synthesis.
The uniqueness of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
832098-83-6 |
|---|---|
Molekularformel |
C12H17FN2OS |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
(3-fluoro-4-pentoxyphenyl)thiourea |
InChI |
InChI=1S/C12H17FN2OS/c1-2-3-4-7-16-11-6-5-9(8-10(11)13)15-12(14)17/h5-6,8H,2-4,7H2,1H3,(H3,14,15,17) |
InChI-Schlüssel |
QOPSJGCKBHWQAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)NC(=S)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)



oxophosphanium](/img/structure/B14215597.png)

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)

![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)

![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
